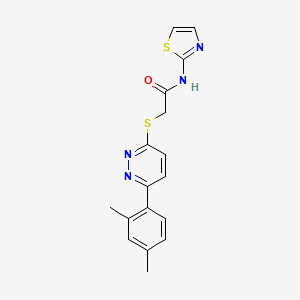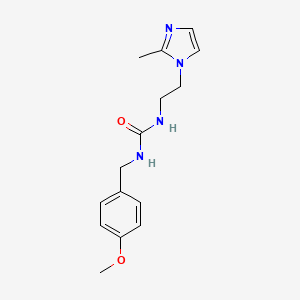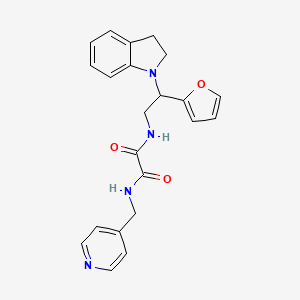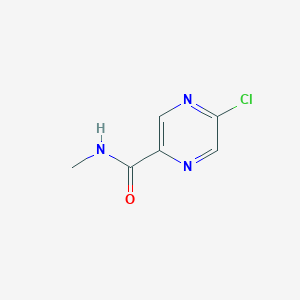
2,3,4,6-Tetrafluorophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1111096-18-4 and Linear Formula: C12H13BF4O2 . It is also known as 4,4,5,5-tetramethyl-2-(2,3,4,6-tetrafluorophenyl)-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is represented by the InChI Code: 1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)9(16)10(8)17/h5H,1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester include a molecular weight of 276.04 , and it is stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
This compound serves as a critical intermediate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method highlights its utility in forming carbon-carbon bonds, an essential process in organic synthesis (Takagi et al., 2002).
Polymer Synthesis
It plays a role in the facile synthesis of H2O2-cleavable poly(ester-amide)s, showcasing its utility in creating stimuli-responsive materials. These materials have potential applications in drug delivery systems, where controlled release is critical (Cui et al., 2017).
Fluoride Ion Sensing
In the development of fluoride ion sensors, derivatives of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester have been utilized to enhance selectivity and sensitivity. These sensors have significant implications for environmental monitoring and healthcare (Jańczyk et al., 2012).
Light Emission
Research has uncovered that simple arylboronic esters exhibit phosphorescence at room temperature, a property that can be exploited in the design of organic light-emitting diodes (OLEDs) and other photonic devices. This finding opens new avenues for using boronic esters in materials science (Shoji et al., 2017).
Fluorinated Compound Synthesis
The compound is instrumental in the stereoselective borylation of gem-difluoroalkenes, a method that enriches the toolbox for synthesizing fluorinated organic compounds. Fluorinated molecules are highly valuable in pharmaceuticals and agrochemicals due to their unique properties (Zhang et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is the transition metal catalyst used in carbon-carbon bond formation reactions . The compound interacts with the catalyst to facilitate the coupling of chemically differentiated fragments .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction , affecting the biochemical pathways involved in carbon-carbon bond formation . The compound’s hydrolysis to boronic acids is a key transformation in these pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may impact its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a key step in the SM coupling reaction, is considerably accelerated at physiological pH .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)9(16)10(8)17/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOGOUPBJPOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)


![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2992337.png)
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)


![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)




